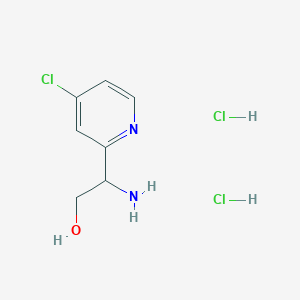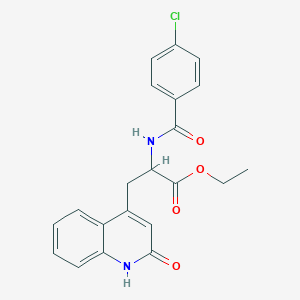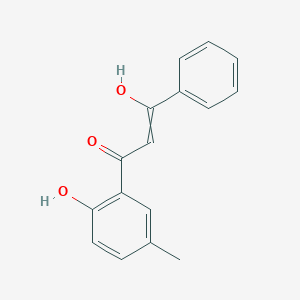![molecular formula C21H36O5 B15157139 7-[3,5-Dihydroxy-2-(3-hydroxy-3-methyloct-1-en-1-yl)cyclopentyl]hept-5-enoic acid](/img/structure/B15157139.png)
7-[3,5-Dihydroxy-2-(3-hydroxy-3-methyloct-1-en-1-yl)cyclopentyl]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboprost is a synthetic analogue of prostaglandin F2α, specifically 15-methyl prostaglandin F2α. It is primarily used in obstetrics to manage postpartum hemorrhage and induce labor. Carboprost is known for its potent oxytocic properties, which help in reducing postpartum bleeding by inducing uterine contractions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carboprost is synthesized through a multi-step process involving the modification of prostaglandin F2α. The synthesis typically involves the following steps:
Starting Material: Prostaglandin F2α is used as the starting material.
Methylation: The 15-hydroxy group of prostaglandin F2α is methylated to produce 15-methyl prostaglandin F2α.
Purification: The product is purified using techniques such as column chromatography to achieve high purity.
Industrial Production Methods
Industrial production of carboprost involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yield and purity. The process includes:
Large-Scale Methylation: Using industrial methylating agents and optimized reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Carboprost undergoes various chemical reactions, including:
Oxidation: Carboprost can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert carboprost into its alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of carboprost, such as esters, ethers, and alcohols, which can have different pharmacological properties .
Applications De Recherche Scientifique
Carboprost has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of prostaglandin analogues.
Biology: Investigated for its role in cellular signaling pathways involving prostaglandins.
Medicine: Extensively used in obstetrics for managing postpartum hemorrhage and inducing labor.
Industry: Utilized in the pharmaceutical industry for the production of uterotonic agents
Mécanisme D'action
Carboprost exerts its effects by binding to prostaglandin E2 receptors on the uterine smooth muscle, causing myometrial contractions. These contractions help in the expulsion of the placenta and reduce postpartum bleeding. The molecular targets include the prostaglandin E2 receptor and associated signaling pathways that mediate uterine contractions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Misoprostol: Another prostaglandin analogue used for similar purposes but with different pharmacokinetics.
Dinoprostone: A naturally occurring prostaglandin E2 used for cervical ripening and labor induction.
Sulprostone: A prostaglandin E2 analogue with potent uterotonic properties.
Uniqueness
Carboprost is unique due to its high potency and specific action on the uterine smooth muscle, making it particularly effective in managing postpartum hemorrhage. Unlike other prostaglandin analogues, carboprost has a longer duration of action and is more effective in inducing strong uterine contractions .
Propriétés
IUPAC Name |
7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKPYFALUEJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15157079.png)



![1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B15157116.png)


![N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B15157125.png)





